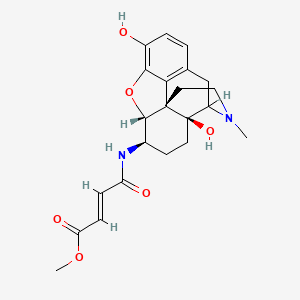

Oxymorphone fumarate methyl ester

Description

Oxymorphone fumarate methyl ester is a synthetic derivative of oxymorphone, a potent opioid agonist used for managing severe pain. The compound is structurally characterized by the esterification of oxymorphone with fumaric acid and a methyl group, likely serving as a prodrug to enhance bioavailability or stability .

Properties

CAS No. |

72782-06-0 |

|---|---|

Molecular Formula |

C22H26N2O6 |

Molecular Weight |

414.5 g/mol |

IUPAC Name |

methyl (E)-4-[[(4aS,7R,7aR,12bS)-4a,9-dihydroxy-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]amino]-4-oxobut-2-enoate |

InChI |

InChI=1S/C22H26N2O6/c1-24-10-9-21-18-12-3-4-14(25)19(18)30-20(21)13(7-8-22(21,28)15(24)11-12)23-16(26)5-6-17(27)29-2/h3-6,13,15,20,25,28H,7-11H2,1-2H3,(H,23,26)/b6-5+/t13-,15?,20+,21+,22-/m1/s1 |

InChI Key |

VYGVQURMYFVOPO-RDVQCPIUSA-N |

SMILES |

CN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)NC(=O)C=CC(=O)OC |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@@H](CC[C@]2(C1CC5=C3C(=C(C=C5)O)O4)O)NC(=O)/C=C/C(=O)OC |

Canonical SMILES |

CN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)NC(=O)C=CC(=O)OC |

Synonyms |

eta-FOA oxymorphone fumarate methyl ester oxymorphone fumarate methyl ester, hydrochloride, (E)-isome |

Origin of Product |

United States |

Comparison with Similar Compounds

Oxymorphone and Its Metabolites

- Oxymorphone: The parent compound is metabolized extensively via glucuronidation (forming oxymorphone-3-glucuronide) and 6-keto reduction (producing 6α- and 6β-oxymorphol) across species, including humans . Free oxymorphone exhibits rapid degradation in vitro, with instability noted in incubation media (e.g., complete degradation within 12 hours at 2 μM) .

- 14-O-Methyloxymorphone: Another analog with a methyl group at the 14-O position; its structural modification likely alters receptor binding affinity compared to oxymorphone fumarate methyl ester .

Table 1: Structural and Metabolic Comparison of Oxymorphone Derivatives

Ester-Based Prodrugs in Pharmacology

- Tenofovir Fumarate Ester Intermediate: A fumarate ester prodrug of tenofovir (antiviral), designed to enhance cellular uptake. Ester hydrolysis releases the active drug, demonstrating how ester groups improve pharmacokinetics .

- Dimethyl Fumarate (DMF): Though non-opioid, DMF highlights the role of esterification in drug delivery. It activates the Nrf2 pathway after hydrolysis, providing neuroprotection in multiple sclerosis .

Comparison Insight: Like tenofovir fumarate, this compound may leverage ester hydrolysis for controlled release. However, its opioid activity contrasts sharply with DMF’s immunomodulatory effects.

Potency and Detection in Drug Testing

- Cut-Off Levels : Oxymorphone has a low urinary cut-off (250 ng/mL), indicating high potency and detectability compared to hydrocodone (25,000 ng/mL) and hydromorphone (50,000 ng/mL) .

- Implications for this compound : If metabolized to free oxymorphone, it would share this low cut-off. However, esterification might delay detection due to slower hydrolysis.

Preparation Methods

Esterification of Fumaric Acid

The synthesis begins with the preparation of mono-methyl fumarate, a key intermediate. Fumaric acid, a dicarboxylic acid, undergoes partial esterification with methanol under acid-catalyzed conditions:

Reaction Conditions

-

Solvent : Excess methanol acts as both reactant and solvent.

-

Temperature : Reflux (65–70°C) with water removal via Dean-Stark apparatus to shift equilibrium.

-

Stoichiometry : A 1:1 molar ratio of fumaric acid to methanol minimizes diester formation.

Yield Optimization

-

Stepwise Addition : Incremental methanol addition improves monoester selectivity.

-

Neutralization : Post-reaction neutralization with sodium bicarbonate quenches excess acid.

Salt Formation with Oxymorphone

The mono-methyl fumarate intermediate is subsequently reacted with oxymorphone free base to form the final salt:

\text{Oxymorphone (base)} + \text{HOOC-CH=CH-COOCH}3 \rightarrow \text{Oxymorphone}^+ \cdot \text{^-OOC-CH=CH-COOCH}3

Procedure

-

Solvent Selection : Polar aprotic solvents (e.g., ethanol, acetone) facilitate ion dissociation.

-

Mixing Ratios : Equimolar amounts of oxymorphone and mono-methyl fumarate ensure stoichiometric salt formation.

-

Crystallization : Slow cooling or antisolvent addition (e.g., diethyl ether) precipitates the product.

Purity Considerations

-

Residual diester or unreacted fumaric acid necessitates recrystallization from ethanol/water mixtures.

-

Ion chromatography or titration validates salt stoichiometry.

Analytical Characterization

Spectroscopic Methods

-

IR Spectroscopy : Confirms ester (C=O stretch at ~1740 cm) and carboxylate (asymmetric stretch at ~1600 cm) groups.

-

NMR : H NMR reveals methyl ester singlet (~3.6 ppm) and fumarate alkene protons (~6.8 ppm).

Chromatographic Purity

-

HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity (>98% required for pharmaceutical use).

Challenges and Optimization Strategies

Side Reactions

-

Diester Formation : Excess methanol or prolonged reaction times favor dimethyl fumarate. Mitigated by stoichiometric control and real-time monitoring via TLC.

-

Oxymorphone Degradation : Acidic conditions may dehydrate oxymorphone’s hydroxyl groups. Neutral pH during salt formation preserves integrity.

Scale-Up Considerations

-

Continuous Flow Systems : Enhance esterification efficiency by removing water in situ.

-

Green Chemistry : Ionic liquids or enzyme-catalyzed esterification reduce sulfuric acid usage.

Regulatory and Pharmacological Implications

Listed under Schedule II of the INCB Narcotic Drugs document, this compound’s synthesis adheres to stringent controlled substance regulations. Preclinical studies suggest its irreversible opioid receptor binding, a trait leveraged in prolonged analgesia with reduced addiction potential .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing oxymorphone fumarate methyl ester in a laboratory setting?

- Methodology : Focus on esterification optimization using methylating agents (e.g., methyl iodide or iodine methyl isopropyl carbonate) and microwave-assisted hydrolysis for improved yield and environmental efficiency. Purification steps should include chromatography (HPLC) and spectroscopic validation (NMR, IR) to confirm ester bond formation .

- Critical Parameters : Monitor reaction temperature, solvent polarity, and catalyst selection (e.g., magnesium ethoxide) to avoid side reactions. Batch-specific analytical certificates are essential for reproducibility .

Q. How can researchers determine the purity and ester content of this compound?

- Analytical Techniques :

- Gas Chromatography (GC) : Quantify free glycerol or residual solvents using protocols like NB/SH/T 0831-2010 .

- Infrared Spectrometry (IR) : Identify functional groups (e.g., fumarate and methyl ester moieties) per GB/T 28769-2012 .

- Dissolution Testing : Use USP〈711〉 standards to assess release profiles (e.g., ≥80% release at 14 hours) under simulated physiological conditions .

Q. What regulatory and safety protocols apply to handling this compound in research?

- Compliance : Classified as a Schedule II opioid in the U.S., researchers must adhere to DEA guidelines for storage, disposal, and documentation. Analytical standards should include batch-specific certificates of analysis (CoA) with purity ≥98% .

- Safety : Use fume hoods for synthesis and PPE (gloves, goggles) to mitigate toxicity risks. Document safety data sheets (SDS) for solvent and reagent handling .

Advanced Research Questions

Q. How can experimental models resolve contradictions in oxymorphone’s blood-brain barrier (BBB) penetration efficiency?

- Experimental Design :

- In Vivo Models : Use antisense oligonucleotides to downregulate multidrug resistance-associated proteins (MRP) in rodents, followed by systemic administration and cerebrospinal fluid (CSF) sampling to measure transport kinetics .

- In Vitro Assays : Employ transwell systems with MRP-overexpressing cell lines to quantify bidirectional transport (brain-to-periphery vs. periphery-to-brain) using LC-MS/MS .

- Data Interpretation : Compare dose-response curves (e.g., 3-fold leftward shift post-MRP inhibition) and statistical significance (p<0.05) to validate transporter substrate hypotheses .

Q. What methodologies address discrepancies in dissolution profiles of oxymorphone formulations?

- Contradiction Analysis :

- Dissolution Media : Test in pH 1.2 (gastric) vs. pH 6.8 (intestinal) buffers to identify pH-dependent release inconsistencies.

- Apparatus Selection : Compare paddle (USP Apparatus 2) and flow-through cell (Apparatus 4) methods to isolate hydrodynamic effects .

- Statistical Tools : Use ANOVA to evaluate inter-batch variability and Weibull modeling to correlate release kinetics with formulation variables (e.g., polymer matrix composition) .

Q. How can pharmacokinetic (PK) modeling optimize this compound dosing in preclinical studies?

- Methodology :

- Compartmental Modeling : Fit plasma concentration-time data to a two-compartment model with first-order absorption and nonlinear elimination.

- Covariate Analysis : Incorporate body weight, hepatic enzyme activity (CYP3A4), and MRP expression levels to predict inter-subject variability .

- Validation : Compare simulated vs. observed AUC and Cmax values using goodness-of-fit criteria (e.g., AIC < 10) .

Q. What strategies improve the reproducibility of oxymorphone’s analgesic efficacy in rodent pain models?

- Experimental Rigor :

- Dose Calibration : Use tail-flick and hot-plate assays with morphine as a positive control. Apply blinded randomization to minimize operator bias.

- Data Normalization : Express analgesia as % maximum possible effect (MPE) relative to baseline latency .

- Conflict Mitigation : Replicate studies across multiple labs using standardized protocols (e.g., ICH guidelines for preclinical trials) .

Key Considerations for Research Design

- Scope : Ensure questions are neither too broad (e.g., "Study opioid pharmacology") nor too narrow (e.g., "Measure ester bond vibration frequencies"). Use the FLOAT method to balance feasibility and depth .

- Literature Review : Prioritize peer-reviewed journals and regulatory documents (e.g., FDA, ICH) over non-academic sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.